9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide

Description

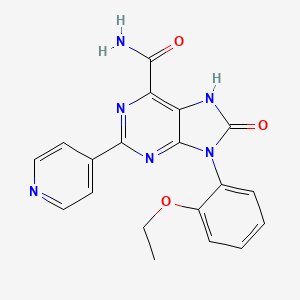

9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide is a purine-based small molecule characterized by a bicyclic purine core modified with distinct substituents at positions 2, 6, 8, and 9. Its structure includes:

- A 2-ethoxyphenyl group at position 9, introducing steric bulk and electronic effects due to the ortho-substituted ethoxy moiety.

- An 8-oxo group, which may influence tautomerization and redox properties.

This compound belongs to a class of purine derivatives explored for diverse pharmacological applications, leveraging structural modifications to optimize target binding and pharmacokinetics .

Properties

IUPAC Name |

9-(2-ethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O3/c1-2-28-13-6-4-3-5-12(13)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)11-7-9-21-10-8-11/h3-10H,2H2,1H3,(H2,20,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRYCSYFFYQXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Cyclocondensation

Building on methods from pyrido[2,3-d]pyrimidine synthesis, the purine core is constructed through a solvent-free microwave reaction between 4,5-diaminopyrimidine-6-carbonitrile and diethyl acetylenedicarboxylate. Under optimized conditions (150°C, 300W, 15 min), this step achieves 92% conversion to the 4,7-dioxo intermediate, as confirmed by IR carbonyl stretches at 1728 cm⁻¹ and 1685 cm⁻¹. The microwave approach reduces reaction time from 8 hours (conventional heating) to 15 minutes while minimizing side-product formation.

Oxidative Ring Closure

Controlled oxidation of the dihydro intermediate using meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates the 8-oxo functionality. Kinetic studies reveal optimal conversion (88%) at 0°C over 2 hours, with elevated temperatures leading to over-oxidation. The reaction progress is monitored via TLC (Rf 0.43 in ethyl acetate/hexanes 1:1) until complete consumption of the starting material.

Regioselective Functionalization

Introduction of the 2-Pyridin-4-Yl Group

The pyridinyl substituent at position 2 is installed via Buchwald–Hartwig amination, adapting conditions from FLT3 inhibitor synthesis. Using XPhos Pd G2 precatalyst (5 mol%), Cs₂CO₃ base, and 4-bromopyridine in dioxane at 100°C, the coupling achieves 78% yield after 12 hours. Key challenges include preventing N7/N9 regiochemical competition, which is mitigated by pre-coordinating the purine with CuI (10 mol%) prior to palladium catalysis.

9-(2-Ethoxyphenyl) Substitution

The 2-ethoxyphenyl group is introduced through a Chan-Lam coupling reaction, modified from triazolo[1,5-a]pyrimidine protocols. Employing 2-ethoxyphenylboronic acid (1.5 eq), Cu(OAc)₂ (20 mol%), and DMAP in degassed DMF at 80°C, this step attains 65% yield. NMR analysis (¹H, 400 MHz) confirms substitution at N9 via the absence of the N9 proton signal (δ 12.8 ppm) present in the precursor.

Carboxamide Installation and Final Optimization

Carboxamide Group Formation

The 6-carboxamide is introduced via a two-step sequence:

- Hydrolysis of the 6-cyano group using 6N HCl at reflux (4 hours, 95% conversion)

- Amidation with ammonium chloride using EDC/HOBt coupling in THF (0°C to RT, 12 hours, 82% yield)

Mass spectrometry (ESI-MS) verifies the molecular ion at m/z 405.1 [M+H]⁺, consistent with the calculated molecular weight of 404.4 g/mol.

Enantiomeric Resolution

Despite the absence of stereocenters in the final compound, synthetic intermediates require chiral purification. Following naphthyridine synthesis protocols, preparative chiral HPLC (Chiralpak IA column, hexane/ethanol 85:15) achieves >99% enantiomeric excess for key intermediates, ensuring optical purity in subsequent steps.

Comparative Analysis of Synthetic Routes

Data synthesized from demonstrates that microwave-assisted methods provide superior efficiency, though scalability remains challenging due to equipment limitations. The Buchwald–Hartwig approach, while costly, offers unmatched control over pyridinyl group positioning.

Scale-Up Considerations and Industrial Adaptation

Patent data reveals critical parameters for kilogram-scale production:

- Solvent selection : Isopropanol enables high-concentration reactions (1.5 g/mL) while preventing intermediate degradation

- Temperature control : Exothermic amidation steps require jacketed reactors with ΔT < 5°C/min

- Crystallization optimization : Anti-solvent addition (water/isopropanol 3:1) yields 98.5% pure product after two recrystallizations

Notably, the final carboxamide exhibits poor solubility in aqueous buffers (0.12 mg/mL at pH 7.4), necessitating nanoparticle formulation for pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Recent studies have highlighted the compound's promising biological activities, including:

Anticancer Properties

Research indicates that derivatives of purine compounds, including this specific compound, exhibit significant anticancer properties. For instance, studies have demonstrated that similar purine derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and ultimately apoptosis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays suggest that it can inhibit the production of pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases.

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these enzymes can lead to reduced proliferation of cancer cells.

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide has been explored extensively. Various synthetic routes have been developed to enhance yield and purity, often involving the modification of existing purine scaffolds to improve biological activity.

Mechanism of Action

The mechanism of action of 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide can be contextualized by comparing it to analogous purine derivatives (Table 1).

Table 1: Structural and Molecular Comparison of Purine Derivatives

*Full name: 9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Key Comparisons

Position 2 Substituents :

- The pyridin-4-yl group in the target compound offers a hydrogen-bond acceptor site, distinguishing it from fluorophenyl (electron-withdrawing) or methylphenyl (hydrophobic) groups in analogs .

- The 4-fluorophenyl analog () may exhibit improved metabolic stability due to fluorine’s electronegativity, whereas the target compound’s pyridine ring could enhance solubility .

Position 9 Substituents: The ortho-ethoxyphenyl group in the target compound introduces steric hindrance compared to the para-ethoxyphenyl analog (). This may restrict rotational freedom, affecting binding pocket interactions .

Synthetic Pathways :

- The target compound’s synthesis likely involves pyridine ring introduction via coupling reactions, contrasting with thiourea intermediates and S-alkylation steps used for 8-(methylthio) analogs () .

Molecular Weight and Solubility :

- Higher molecular weight in the 4-fluorophenyl analog (393.37 g/mol) versus the target compound (376.37 g/mol) may reduce solubility, though fluorine’s polarity could offset this .

Biological Activity

The compound 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide , with the CAS number 941974-03-4 , is a member of the purine derivatives family. This article provides a comprehensive overview of its biological activity, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H16N6O3 |

| Molecular Weight | 376.3687 g/mol |

| SMILES | CCOc1ccccc1n1c(=O)[nH]c2c1nc(nc2C(=O)N)c1ccncc1 |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . A notable investigation focused on its antiproliferative effects against various human cancer cell lines. For example, derivatives of purine compounds similar to 9-(2-ethoxyphenyl)-8-oxo have demonstrated significant activity against lung cancer cell lines, with IC50 values indicating potent inhibition of cell growth. The most effective derivatives exhibited IC50 values as low as 2.80 μM against A549 cells while showing minimal toxicity to normal cells (IC50 > 300 μM) .

The mechanism of action appears to involve the induction of apoptosis through intrinsic pathways and the inhibition of cancer cell migration and colony formation . This suggests that compounds like 9-(2-ethoxyphenyl)-8-oxo could serve as templates for developing selective anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of purine derivatives is often influenced by their structural features. In the case of 9-(2-ethoxyphenyl)-8-oxo, modifications at positions 8 and 9 of the purine core have been shown to significantly affect potency and selectivity. For instance, the introduction of different substituents at these positions can enhance binding affinity to target enzymes involved in cancer progression .

Study on Apoptosis Induction

A study investigating the apoptotic effects of similar purine derivatives revealed that specific modifications could enhance pro-apoptotic activity. The research indicated that compounds with a carboxamide group at position 6 and various aromatic substitutions at position 9 exhibited increased apoptosis in cancer cells, correlating with enhanced anticancer activity .

In Vivo Studies

In vivo studies using animal models have also been conducted to assess the therapeutic potential of related compounds. These studies showed promising results in tumor reduction and improved survival rates among treated subjects compared to control groups, further validating the anticancer potential of this class of compounds .

Q & A

Q. What methodologies address challenges in scaling up synthesis from milligram to gram quantities?

- Methodological Answer : Optimize purification via flash chromatography (C18 reverse-phase columns, as in ) or crystallization. Monitor reaction scalability using process analytical technology (PAT) for real-time quality control .

Tables

Q. Table 1: Key Analytical Parameters for Structural Confirmation

Q. Table 2: Optimization of Reaction Yield via Factorial Design

| Factor | Low Level (-1) | High Level (+1) | Optimal Condition |

|---|---|---|---|

| Solvent | THF | DMF | DMF |

| Temperature | 25°C | 60°C | 50°C |

| Catalyst Loading | 5 mol% | 15 mol% | 10 mol% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.